

# In-Depth Technical Guide: Properties and Applications of CAS Number 1020112-73-5

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## Compound of Interest

Compound Name:	2-Amino-1,3- <i>bis(carboxylethoxy)propane</i>
Cat. No.:	B604946

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## Introduction

CAS Number 1020112-73-5, chemically identified as **2-Amino-1,3-*bis(carboxylethoxy)propane***, is a key bifunctional linker molecule increasingly utilized in the advanced fields of targeted protein degradation and bioconjugation. Its unique structural features, comprising a central primary amine and two terminal carboxylic acid groups connected by flexible polyethylene glycol (PEG)-like chains, make it a versatile building block in the design and synthesis of complex therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this linker, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-Amino-1,3-*bis(carboxylethoxy)propane*** is essential for its effective application in drug development. These properties influence its reactivity, solubility, and overall contribution to the pharmacokinetic and pharmacodynamic profile of the final conjugate molecule.

Property	Value	References
CAS Number	1020112-73-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
IUPAC Name	3,3'-(2-Aminopropane-1,3-diyl)bis(oxy)dipropionic acid	<a href="#">[2]</a>
Synonyms	2-Amino-1,3-bis(carboxylethoxy)propane	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Molecular Formula	C9H17NO6	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	235.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Appearance	White to off-white solid	<a href="#">[9]</a>
Purity	Typically >95%	<a href="#">[5]</a> <a href="#">[8]</a>
Storage Conditions	Recommended storage at -20°C for long-term stability. <a href="#">[5]</a> Can be shipped at ambient temperature. <a href="#">[5]</a>	<a href="#">[5]</a>
Solubility	Soluble in DMSO, DCM, DMF	<a href="#">[12]</a>

## Role in PROTAC and Bioconjugate Design

The primary application of **2-Amino-1,3-bis(carboxylethoxy)propane** is as a heterobifunctional linker.[\[1\]](#)[\[7\]](#) In the context of PROTACs, the linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[\[4\]](#) This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG-like nature of the linker imparts several desirable characteristics:

- Increased Solubility: The hydrophilic ether linkages can enhance the aqueous solubility of the often hydrophobic PROTAC molecule, which is a common challenge in their development.[\[2\]](#)[\[3\]](#)

- Optimized Geometry: The flexibility of the linker allows for the necessary spatial orientation of the POI and E3 ligase to form a stable and productive ternary complex.[4]
- Tunable Properties: The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency and can be systematically varied to optimize performance. [4]

In bioconjugation, such as the formation of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The terminal carboxylic acids can be activated to react with amine groups on the antibody, while the central amine can be acylated with a payload-containing moiety.

## Experimental Protocols

While a specific, detailed synthesis protocol for **2-Amino-1,3-bis(carboxylethoxy)propane** is not readily available in published literature, likely due to its commercial availability, a general synthetic strategy can be inferred from its structure. A plausible approach would involve the modification of a serine derivative or a related 3-carbon backbone with appropriate protected functional groups.

The true utility of this linker is demonstrated in its application. Below are representative protocols for the key reactions it undergoes.

### Amide Bond Formation using the Carboxylic Acid Groups

The two terminal carboxylic acid groups can be coupled with primary amines in the presence of an activating agent.

#### Protocol: General Amide Coupling

- Dissolution: Dissolve **2-Amino-1,3-bis(carboxylethoxy)propane** (1 equivalent) and the amine-containing molecule (2 equivalents) in a suitable anhydrous solvent such as DMF or DMSO.
- Activation: Add a coupling agent such as HATU (2.2 equivalents) and a base like DIPEA (4 equivalents) to the solution. Alternatively, EDC (2.2 equivalents) in combination with an

additive like HOBT (2.2 equivalents) can be used.

- Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
- Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel or by preparative HPLC.

## Acylation of the Primary Amine Group

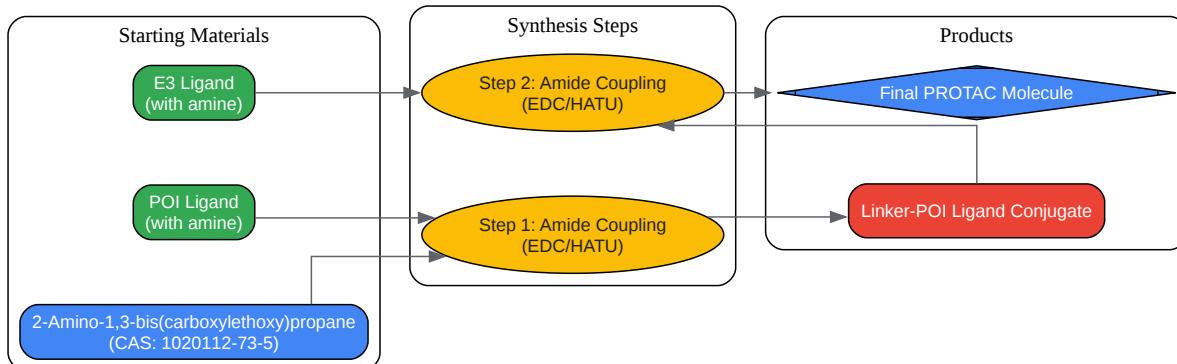
The central primary amine is a nucleophile that can react with activated carboxylic acids, such as NHS esters.

Protocol: Reaction with an NHS Ester

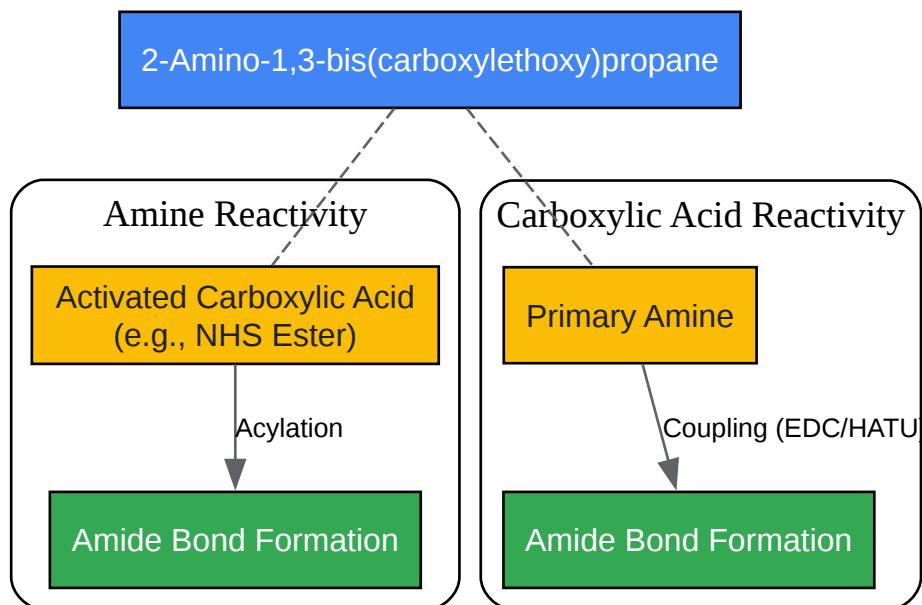
- Dissolution: Dissolve **2-Amino-1,3-bis(carboxylethoxy)propane** (1 equivalent) in a suitable solvent like DMF or DMSO.
- Reaction: Add the NHS ester-containing molecule (1.1 equivalents) to the solution. The reaction is typically carried out at room temperature and can be facilitated by the addition of a non-nucleophilic base like DIPEA (2 equivalents).
- Monitoring: The reaction progress is monitored by TLC or LC-MS.
- Purification: Once the reaction is complete, the product can be isolated by preparative HPLC or other suitable chromatographic techniques.

## Visualizing Experimental Workflows and Logical Relationships

To better illustrate the utility of **2-Amino-1,3-bis(carboxylethoxy)propane**, the following diagrams, generated using the DOT language, depict a conceptual PROTAC synthesis workflow and the general reactivity of the linker.

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Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

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Caption: Reactivity of the functional groups on the linker molecule.

## Conclusion

**2-Amino-1,3-bis(carboxylethoxy)propane** is a valuable and versatile linker for the construction of complex biomolecules. Its defined structure, which combines a primary amine for conjugation with two carboxylic acids for further derivatization, all connected by hydrophilic PEG-like chains, provides a powerful tool for researchers in drug discovery and development. The ability to modulate the solubility and spatial arrangement of conjugated moieties makes it a linker of choice in the rational design of potent and effective PROTACs and other targeted therapeutics. As the field of targeted therapies continues to expand, the demand for well-characterized and versatile linkers like CAS 1020112-73-5 is expected to grow.

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